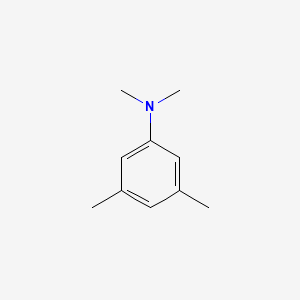

N,N,3,5-Tetramethylaniline

Overview

Description

N,N,3,5-Tetramethylaniline: is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the amino group is substituted with two methyl groups, and the benzene ring is substituted with two additional methyl groups at the 3 and 5 positions. This compound is a clear yellow to orange liquid and is known for its use in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

It has been used in the rapid quenching of 1,8-dihydroxyanthraquinone (dhaq) and as a catalyst in the polymeric synthesis of glycol methacrylate .

Mode of Action

Its use in the rapid quenching of dhaq suggests that it may interact with this compound to inhibit or modify its activity .

Result of Action

Its role in the rapid quenching of DHAQ and as a catalyst in the polymeric synthesis of glycol methacrylate suggests that it may have significant effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,3,5-Tetramethylaniline can be synthesized through several methods. One common method involves the alkylation of 3,5-dimethylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N,3,5-Tetramethylaniline can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form N,N,3,5-tetramethylcyclohexylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Various oxidation products, including N,N,3,5-tetramethylbenzoquinone.

Reduction: N,N,3,5-tetramethylcyclohexylamine.

Substitution: Nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: N,N,3,5-Tetramethylaniline is used as a catalyst in the polymeric synthesis of glycol methacrylate. It is also employed in the rapid quenching of 1,8-dihydroxyanthraquinone .

Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are studied for their potential pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic compounds. Its role as a catalyst in polymerization reactions is particularly noteworthy .

Comparison with Similar Compounds

N,N-Dimethylaniline: Similar structure but lacks the additional methyl groups on the benzene ring.

3,5-Dimethylaniline: Similar structure but lacks the N,N-dimethyl substitution.

N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness: N,N,3,5-Tetramethylaniline is unique due to the presence of both N,N-dimethyl and 3,5-dimethyl substitutions. This combination enhances its reactivity and makes it a versatile compound in various chemical reactions and industrial applications .

Biological Activity

N,N,3,5-Tetramethylaniline (TMA) is an organic compound with the molecular formula C₁₀H₁₅N and a CAS number of 4913-13-7. This compound has garnered attention in various fields, including materials science and biological research, due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of TMA, including its synthesis, toxicity, and applications in photoinitiation and polymer synthesis.

- Molecular Weight : 149.24 g/mol

- Boiling Point : 226-228 °C

- Density : 0.913 g/mL at 25 °C

- Flash Point : 90 °C (194 °F)

Synthesis

TMA can be synthesized through various methods, including the reaction of dimethylamine with 3,5-dimethylphenol. The synthesis process often involves multiple steps and can yield derivatives that exhibit different biological activities. For instance, one study detailed the synthesis of 4-bromo-N,N,3,5-tetramethylaniline through a bromination reaction in acetonitrile .

Cytotoxicity

Research has indicated that TMA exhibits cytotoxic properties. A study focused on the photoinitiation capabilities of TMA derivatives found that certain derivatives showed significant cytotoxic effects when tested on various cell lines. The cytotoxicity was attributed to the formation of reactive oxygen species (ROS) during photochemical reactions .

Photoinitiator Properties

TMA is utilized as a photoinitiator in polymerization processes. It has been shown to effectively initiate polymerization under UV light, making it valuable in applications such as 3D printing and the production of hydrogels. The efficiency of TMA as a photoinitiator is enhanced when used in conjunction with other compounds like 1,8-dihydroxyanthraquinone (DHAQ), where it acts as a rapid quencher .

Toxicological Studies

Toxicological assessments have highlighted potential hazards associated with TMA exposure. It is classified under several hazard statements indicating it may cause harm if inhaled or ingested and may cause skin irritation. Long-term exposure may also lead to organ damage .

Case Studies

- Photopolymerization Efficiency :

- Cytotoxicity Assessment :

Applications

Properties

IUPAC Name |

N,N,3,5-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-9(2)7-10(6-8)11(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFRQCOZERNGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063645 | |

| Record name | Benzenamine, N,N,3,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N,3,5-Tetramethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4913-13-7 | |

| Record name | N,N,3,5-Tetramethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4913-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3,5-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004913137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N,3,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N,3,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.